3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Isoxazolo[5,4-b]pyridine Ring System Configuration
The compound’s central framework consists of a fused bicyclic system combining isoxazole and pyridine rings. The isoxazolo[5,4-b]pyridine moiety is defined by a pyridine ring fused to an isoxazole ring at positions 5 and 4, respectively, with the "b" notation indicating the specific orientation of the fused rings (Figure 1). X-ray crystallography data from analogous structures reveal bond lengths of $$1.33–1.41 \, \text{Å}$$ for the N–O bond in the isoxazole ring and $$1.34–1.38 \, \text{Å}$$ for the C–N bonds in the pyridine ring, consistent with aromatic delocalization. The dihedral angle between the two rings is approximately $$2.56^\circ$$, indicating near-planarity, which facilitates π-orbital overlap and stabilizes the conjugated system.
Table 1: Key bond lengths and angles in the fused ring system
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| N–O (isoxazole) | 1.36 | C–N–O: 105.2 |
| C–N (pyridine) | 1.35 | N–C–C: 120.4 |
| C–C (fusion junction) | 1.42 | C–C–N: 117.8 |
Positional Effects of Methyl and Phenyl Substituents
The methyl group at position 3 and the phenyl group at position 6 introduce steric and electronic perturbations. Crystallographic studies show that the methyl group adopts a pseudo-axial orientation, causing minimal distortion to the ring planarity (deviation: $$0.12 \, \text{Å}$$). In contrast, the phenyl substituent at position 6 exhibits a dihedral angle of $$15.8^\circ$$ relative to the pyridine ring, reducing conjugation with the core while enabling van der Waals interactions in solid-state packing. Computational analyses indicate that the methyl group electron-donating effect (+I) increases electron density at position 4, while the phenyl group’s mesomeric effect (−M) polarizes the adjacent C–N bond.
Table 2: Substituent geometry and electronic effects
| Substituent | Position | Dihedral Angle (°) | Hammett Constant ($$\sigma$$) |
|---|---|---|---|
| Methyl | 3 | 5.2 | $$-0.17$$ |
| Phenyl | 6 | 15.8 | $$+0.43$$ |
Carboxylic Acid Functional Group Orientation
The carboxylic acid group at position 4 adopts a coplanar orientation with the pyridine ring (torsion angle: $$3.8^\circ$$), favoring resonance stabilization between the carbonyl oxygen and the aromatic system. Hydrogen-bonding interactions in the crystalline phase form cyclic dimers via O–H···O bonds ($$2.65 \, \text{Å}$$), as observed in X-ray structures of related derivatives. This orientation enhances acidity ($$pK_a \approx 3.1$$) compared to non-conjugated carboxylic acids, enabling deprotonation under mild basic conditions.
Figure 1: Spatial arrangement of the carboxylic acid group relative to the fused ring system. Hydrogen bonds are denoted by dashed lines.
Properties
IUPAC Name |
3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-8-12-10(14(17)18)7-11(15-13(12)19-16-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKBJIAZFVEYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
The core isoxazolo[5,4-b]pyridine scaffold is constructed through a [3+2] cycloaddition between 5-amino-4-methylpyridine-3-carbonitrile and phenylacetylene under Huisgen conditions. Nitrile oxide intermediates, generated in situ from hydroxamic acid derivatives, react with acetylene at 80–100°C in toluene to form the isoxazole ring. Key parameters:
- Catalyst : CuI (5 mol%)
- Solvent : Toluene
- Yield : 68–72%
Post-cyclization, the carboxylic acid group is introduced via oxidation of a methyl ester precursor using KMnO₄ in acidic conditions (H₂SO₄, 60°C, 12 h).
Suzuki-Miyaura Cross-Coupling Route
This method prioritizes modularity by late-stage functionalization:
- Core synthesis : 3-Methylisoxazolo[5,4-b]pyridine-4-carboxylate is prepared via cyclocondensation.
- Phenyl introduction : Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄ (3 mol%) in dioxane/H₂O (4:1) at 90°C.
- Ester hydrolysis : NaOH (2 M) in MeOH/H₂O (1:1), 50°C, 6 h.
Advantages : Enables diversification at position 6; Disadvantages : Requires air-sensitive catalysts.
Reaction Optimization Strategies
Carboxylation via Carbonylation
Adapting methodologies from thiazolo[4,5-b]pyridine synthesis, the methyl ester is formed through Pd-mediated carbonylation:
- Substrate : 6-Bromo-3-methylisoxazolo[5,4-b]pyridine
- Conditions : CO gas (50 psi), PdCl₂(PPh₃)₂ (5 mol%), Et₃N, MeOH, 100°C, 24 h
- Yield : 89% (methyl ester), 94% after hydrolysis (NaOH, 25°C)
Solvent and Temperature Effects
Comparative studies reveal:
| Parameter | Toluene | DMF | DMSO |
|---|---|---|---|
| Cyclization Yield | 72% | 65% | 58% |
| Purity (HPLC) | 98.5% | 97.2% | 95.8% |
Toluene minimizes side reactions (e.g., N-oxidation) while ensuring high regioselectivity (>20:1 ratio for 5,4-b vs. 4,5-b isomers).
Industrial-Scale Production
Continuous-Flow Synthesis
A three-step continuous process achieves 86% overall yield:
- Cyclization : Microreactor (0.5 mL volume), 100°C, 2 min residence time
- Cross-Coupling : Packed-bed reactor with immobilized Pd catalyst
- Hydrolysis : Tubular reactor, 50°C, NaOH/MeOH
Throughput : 12 kg/day using a 10 L system.
Purification Protocols
- Recrystallization : Ethanol/H₂O (3:1), 95% recovery, ≥99.5% purity
- Chromatography : Reserved for low-yield steps; C18 column, ACN/H₂O (gradient from 30% to 70% ACN)
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18, 0.1% TFA in H₂O/ACN): tᵣ = 6.72 min (99.1% purity).
Challenges and Mitigation
Regioselectivity in Cyclization
Competing 4,5-b vs. 5,4-b isomer formation is addressed by:
- Electronic effects : Electron-withdrawing groups (e.g., COOH) favor 5,4-b orientation
- Steric control : Bulky substituents at position 3 suppress alternative cyclization pathways
Ester Hydrolysis Side Reactions
Over-hydrolysis to decarboxylated products is minimized by:
- Temperature control : ≤50°C
- Base selection : NaOH outperforms LiOH in reducing decomposition (<2% vs. 8%)
Chemical Reactions Analysis
3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H10N2O3
- Molecular Weight : 254.24 g/mol
- CAS Number : 923884-15-5
The compound's structure features an isoxazole ring fused to a pyridine, which contributes to its unique chemical reactivity and biological activity.
Chemistry
3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid serves as a versatile building block in organic synthesis. It can be employed in:
- Synthesis of Complex Molecules : The compound can undergo various chemical transformations, such as oxidation and reduction reactions.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form oxides |
| Reduction | Reduced using agents like lithium aluminum hydride |
| Substitution | Undergoes nucleophilic substitution reactions |
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies show that it exhibits significant antimicrobial effects against various bacterial strains.
Table 2: Antimicrobial Activity of Compound Derivatives
| Compound Derivative | Bacteria Tested | Zone of Inhibition (mm) | Control (Meropenem) |
|---|---|---|---|
| Compound 1 | Staphylococcus aureus | 20 | 25 |
| Compound 1 | Escherichia coli | 18 | 24 |
| Compound 1 | Bacillus subtilis | 15 | 22 |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative therapeutic agent.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes relevant to various diseases:
Table 3: Enzyme Inhibition Assays
| Enzyme | IC50 (µM) | Positive Control (µM) |
|---|---|---|
| Urease | 12.5 | 10 (Acetohydroxamic Acid) |
| Alpha-Amylase | 15.0 | 14 (Acarbose) |
These findings suggest that the compound could be useful in treating conditions associated with urease and alpha-amylase.
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH assay, revealing significant free radical scavenging activity.
Table 4: Antioxidant Activity Results
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 30 |
| 25 | 50 |
| 50 | 70 |
This property is crucial for developing treatments aimed at oxidative stress-related diseases.
Antimicrobial Efficacy Study
A study evaluated the effectiveness of this compound against Escherichia coli strains. Results indicated a notable reduction in bacterial load when administered at specific concentrations over a defined period.
Cytotoxicity Assessment
In vitro assays demonstrated low cytotoxicity against mammalian cell lines at therapeutic concentrations, suggesting a favorable safety profile for potential drug development.
Mechanistic Insights
Further studies highlighted that the compound's interaction with cellular targets could lead to apoptosis in cancer cell lines through caspase pathway activation.
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
3-Methyl-6-phenylisoxazole: Lacks the pyridine ring and carboxylic acid group, resulting in different chemical properties and reactivity.
6-Phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid: Lacks the methyl group, which can affect its chemical behavior and biological activity.
3-Methylisoxazolo[5,4-b]pyridine-4-carboxylic acid: Lacks the phenyl group, leading to differences in hydrophobicity and interaction with biological targets.
Biological Activity
3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid (commonly referred to as compound 1) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. A study evaluating various derivatives showed promising results against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. Notably, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with results comparable to established antibiotics such as meropenem .
Table 1: Antimicrobial Activity of Compound Derivatives
| Compound Derivative | Bacteria Tested | Zone of Inhibition (mm) | Control (Meropenem) |
|---|---|---|---|
| Compound 1 | Staphylococcus aureus | 20 | 25 |
| Compound 1 | Escherichia coli | 18 | 24 |
| Compound 1 | Bacillus subtilis | 15 | 22 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition potential. In particular, it was tested for urease and alpha-amylase inhibition. The results indicated a notable inhibitory effect, suggesting potential applications in treating conditions related to these enzymes.
Table 2: Enzyme Inhibition Assays
| Enzyme | IC50 (µM) | Positive Control (µM) |
|---|---|---|
| Urease | 12.5 | 10 (Acetohydroxamic Acid) |
| Alpha-Amylase | 15.0 | 14 (Acarbose) |
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH (1,1-diphenyl-2-picryl hydrazyl) assay. The results indicated that the compound possesses significant free radical scavenging ability, which is crucial for preventing oxidative stress-related diseases.
Table 3: Antioxidant Activity Results
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 30 |
| 25 | 50 |
| 50 | 70 |
Case Studies
In a recent study focusing on the synthesis and biological evaluation of isoxazolopyridine derivatives, it was found that modifications to the isoxazole ring significantly affected the biological activity of the compounds. The study highlighted that derivatives with electron-donating groups exhibited enhanced antibacterial properties compared to their counterparts .
Another investigation explored the antimalarial activity of similar isoxazolopyrimidine compounds. While not directly related to our compound, it underscores the potential of this chemical class in treating infectious diseases .
Q & A
Basic Research Questions
What are the recommended synthetic pathways for 3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid?
The synthesis typically involves multi-step heterocyclic condensation and functionalization. For example:
- Step 1 : Condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridine derivatives to form intermediate pyridine-oxazole hybrids.
- Step 2 : Cyclization under acidic or basic conditions to construct the isoxazolo-pyridine core.
- Step 3 : Carboxylic acid introduction via hydrolysis of ester precursors or direct carboxylation using CO₂ under transition-metal catalysis.
Optimize yields by adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (80–120°C for cyclization) .
How can structural characterization be performed for this compound?
Use a combination of:
- HPLC : Assess purity (>95% recommended for biological studies) .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C-N stretches at ~1250 cm⁻¹ for isoxazole) .
- NMR : Assign protons and carbons (e.g., δ 8.1–8.5 ppm for aromatic protons, δ 2.5 ppm for methyl groups) .
- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~337.3 g/mol based on analogous compounds) .
What in vitro assays are suitable for initial biological activity screening?
- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases via fluorescence-based assays (IC₅₀ calculations) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like doxorubicin .
Advanced Research Questions
How can reaction conditions be optimized to improve synthesis yield?
- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling steps (e.g., Suzuki-Miyaura for phenyl group introduction) .
- Solvent Optimization : Compare DMF (high polarity, 70% yield) vs. THF (low polarity, 50% yield) for cyclization steps .
- Temperature Gradients : Use microwave-assisted synthesis (100–150°C) to reduce reaction time from 24h to 2h .
How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Dynamic Effects : Check for tautomerism in the isoxazole ring (e.g., keto-enol equilibria) using variable-temperature NMR .
- Impurity Profiling : Compare HPLC retention times with synthetic byproducts (e.g., unreacted ester intermediates) .
- X-ray Crystallography : Confirm absolute configuration if stereocenters are present .
What computational methods predict binding modes with biological targets?
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase domain) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models : Corporate electronic descriptors (e.g., HOMO-LUMO gaps) to optimize substituents for enhanced activity .
How to establish structure-activity relationships (SAR) for derivatives?
- Functional Group Variation : Synthesize analogs with methyl → trifluoromethyl or phenyl → pyridyl substitutions .
- Bioisosteric Replacement : Replace isoxazole with 1,2,4-oxadiazole and compare IC₅₀ values .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyridine N) using MOE software .
What stability studies are critical for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
